Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one
Description
Historical Context and Classification of Spiro Compounds
Spiro compounds, characterized by two or more rings sharing a single atom (the spiroatom), were first systematically described by Adolf von Baeyer in 1900. These compounds are classified based on ring composition: carbocyclic (all-carbon rings) or heterocyclic (containing non-carbon atoms). The compound Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one falls into the heterocyclic category due to its 1,3-dioxolane ring, which incorporates oxygen atoms.
Spiro systems are further categorized by their bicyclic or polycyclic nature. This molecule is bicyclic, featuring a bicyclo[3.2.1]octane framework fused to a 1,3-dioxolane ring via a quaternary carbon spiroatom. Such structures are notable for their conformational rigidity and three-dimensional geometry, which have implications in drug design and materials science.
Nomenclature and Structural Identification
The IUPAC name Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one follows systematic rules:
- Spiro prefix : Indicates the spiro junction between two rings.
- Bicyclo[3.2.1]octane : Specifies a bicyclic system with bridge lengths of 3, 2, and 1 carbons.
- 8,2'-dioxolan : Denotes the spiro connection at position 8 of the bicyclo system and position 2' of the dioxolane.
- -3-one : Identifies the ketone group at position 3 of the bicyclo framework.
The structural numbering begins at the smaller ring (dioxolane) adjacent to the spiroatom, proceeds through the bicyclo system, and assigns the ketone to position 3. The molecule’s rigidity arises from the spiro junction and bicyclic framework, which limit rotational freedom.
Chemical Identity and Registry Information
The compound’s chemical identity is summarized below:
Significance in Organic Chemistry and Heterocyclic Systems
Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one exemplifies the intersection of spiro chemistry and heterocyclic systems . Its dioxolane ring serves as a protective group for ketones, enabling controlled reactivity in multi-step syntheses. The spiro architecture confers steric hindrance and rigidity, making it valuable in:
- Pharmaceutical intermediates : Analogous to spironolactone, a diuretic drug.
- Materials science : As a building block for polymers with tailored optical properties.
- Catalysis : Rigid frameworks stabilize transition states in asymmetric reactions.
The compound’s bicyclo[3.2.1]octane core is structurally distinct from simpler spiranes (e.g., spiropentane), offering unique electronic and steric profiles for further functionalization. Recent studies highlight its potential in synthesizing spiro-flavonoids and other bioactive molecules.
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,8'-bicyclo[3.2.1]octane]-3'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-9-5-7-1-2-8(6-9)10(7)12-3-4-13-10/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXDQCQJQADFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1C23OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501112 | |
| Record name | 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70260-47-8 | |
| Record name | 3H-Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of Spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one generally proceeds via:
- Starting from bicyclo[3.2.1]octane-3-one or related bicyclic ketones.
- Formation of the 1,3-dioxolane ring by reaction of the ketone with ethylene glycol under acid catalysis.
- Control of stereochemistry and ring fusion through careful choice of reaction conditions such as temperature, solvent, and catalysts.
Preparation of the Bicyclo[3.2.1]octane-3-one Core
The bicyclo[3.2.1]octane-3-one core is typically prepared by oxidation or ring expansion reactions starting from bicyclic precursors:
- One method involves the oxidation of bicyclic alkenes or alcohols using oxidizing agents such as manganese dioxide, chromium-based reagents (Jones reagent), or dimethyl sulfoxide-based oxidations (e.g., Swern oxidation).
- For example, bicyclo[3.2.1]oct-3-en-2-one derivatives can be prepared by controlled oxidation of bicyclo[3.2.1]octenes under mild conditions to preserve ring integrity and stereochemistry.
Formation of the Spiro 1,3-Dioxolane Ring
The key step in forming the spiro compound is the acetalization of the bicyclic ketone with ethylene glycol:
- The bicyclo[3.2.1]octane-3-one is reacted with ethylene glycol in the presence of an acid catalyst such as para-toluenesulfonic acid (p-TsOH).
- The reaction is typically conducted in a solvent like benzene or dichloromethane under reflux with a Dean-Stark apparatus to continuously remove water and drive the equilibrium toward acetal formation.
- This step results in the formation of the spiro-fused 1,3-dioxolane ring at the ketone carbonyl position, creating the spiro[bicyclo[3.2.1]octane-8,2'-dioxolan]-3-one structure.
- Yields reported for similar spiro-dioxolane formations are high, often exceeding 90%, demonstrating the efficiency of this approach.
Detailed Experimental Procedure Example
A representative synthesis from the literature is as follows:
This procedure can be adapted to bicyclo[3.2.1]octane-3-one analogues to yield the target spiro compound.
Alternative Synthetic Routes and Variations
Double Michael Addition to Dienones: An alternative approach involves the double Michael addition of carbon nucleophiles to cyclic dienones to build bicyclo[3.2.1]octane-3-one frameworks, which can then be converted to the spiro-dioxolane by acetalization.
Dichlorocarbene Addition and Ring Expansion: Some studies describe the addition of dichlorocarbene to bicyclo[3.2.0]hept-2-en-6-one derivatives to yield ring-expanded or functionalized bicyclic ketones, which serve as intermediates for spiro-dioxolane formation.
Base-Mediated Cyclization and Oxidation: Patented methods describe the use of base (e.g., sodium hydroxide) and phase-transfer catalysts to convert chlorinated bicyclic precursors into bicyclic ketones, followed by oxidation and acetalization steps to form the spiro compounds.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Benzene, dichloromethane, toluene | Choice affects solubility and reaction rate |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalysis essential for acetal formation |
| Temperature | Reflux (80-110 °C) | Dean-Stark apparatus used to remove water |
| Reaction Time | 5-13 hours | Longer times improve conversion |
| Work-up | Washing with NaHCO3, water; drying | Removes acid and impurities |
| Purification | Column chromatography (silica or alumina) | Ensures high purity |
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals for the spiro-dioxolane ring protons appear between 3.5–4.2 ppm (1H NMR), with bicyclic ring protons spanning 1.5–3.0 ppm.
- IR Spectroscopy: Carbonyl stretch around 1700 cm⁻¹ confirms ketone presence; acetal C–O stretches observed near 1100 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with the spiro compound molecular weight.
- Chromatography: Silica gel chromatography effectively separates isomeric or side products.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed acetalization | Bicyclo[3.2.1]octane-3-one + ethylene glycol | p-TsOH, benzene reflux, Dean-Stark | 90–95 | Most common, high yield |
| Double Michael addition | Cyclic dienones | Carbon nucleophiles, base catalysis | 42–96 | Builds bicyclic core before acetal |
| Dichlorocarbene addition | Bicyclo[3.2.0]hept-2-en-6-one | Chloroform, base, phase-transfer catalyst | ~50 | Functionalized intermediates |
| Oxidation of bicyclic alkenes | Bicyclo[3.2.1]octenes | MnO2, Jones reagent, Swern oxidation | Variable | Prepares ketone precursor |
Chemical Reactions Analysis
Types of Reactions
Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclo[3.2.1]octane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound has potential applications in biology, particularly in the design of novel bioactive molecules. Its spirocyclic structure can mimic certain natural products, making it useful for drug discovery and development.
Medicine
In medicine, derivatives of Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one are investigated for their pharmacological properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism by which Spiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolan]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Impact of Bicyclo System :
- Ring Strain : Bicyclo[3.2.1]octane balances moderate strain and stability, enhancing reactivity in cycloadditions (e.g., [4+3] reactions with tetrachloro intermediates) .
- Steric Effects : Larger systems (e.g., [3.3.1]) impede functionalization, while smaller systems (e.g., [2.2.1]) improve natural abundance .
Halogenated Derivatives and Reactivity
2,2,4,4-Tetrachloro-spiro(bicyclo[3.2.1]oct-6-ene-8,1'-cyclopropane)-3-one (2c) :
Comparison with Target Compound :
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] :
- Structure: Incorporates a nitrogen atom in the bicyclo system and a benzyl group (C₁₆H₂₁NO₂, MW 259.34).
- Properties : Requires inert atmosphere storage (2–8°C), indicating sensitivity to oxidation .
Biological Activity
Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one, a compound with the molecular formula and CAS number 70260-47-8, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Weight : 182.22 g/mol
- Structure : The compound features a spiro structure that contributes to its biological properties.
- Synthesis : Various synthetic routes have been explored for the production of this compound, often involving cycloaddition reactions and other organic transformations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of spiro compounds. For example, spiro-flavonoids have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A critical review indicated that spiro-flavonoids possess anti-inflammatory and anticancer activities both in vitro and in vivo, suggesting that this compound may exhibit similar effects due to its structural characteristics .
Anti-inflammatory Effects
The anti-inflammatory properties of spiro compounds are well-documented. In particular, studies have demonstrated that spiro-flavonoids can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests that this compound may also exert anti-inflammatory effects through similar pathways.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzyme Activity : Some studies indicate that spiro compounds can inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways related to cell proliferation and survival.
Data Table: Biological Activity Overview
Study 1: Anticancer Activity
A study conducted on various spiro-flavonoids revealed their ability to induce apoptosis in breast cancer cells (MCF-7). The study utilized flow cytometry to assess cell viability and apoptosis levels after treatment with different concentrations of spiro-flavonoids derived from natural sources.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of spiro compounds in a murine model of acute inflammation. The results showed a significant reduction in paw edema following treatment with spiro derivatives compared to control groups.
Q & A
Q. How does the spiro-dioxolane moiety influence the compound’s conformational stability?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
